

Application Notes and Protocols for PU139 In Vitro Assays

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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330

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Audience: Researchers, scientists, and drug development professionals.

Introduction

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. It primarily targets the HAT enzymes Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300. [1][2][3] This document provides detailed protocols for in vitro assays to characterize the activity and cellular effects of **PU139**.

Data Presentation

Inhibitory Activity of PU139

Target Enzyme	IC50 (μM)
Gcn5	8.39
PCAF	9.74
CBP	2.49
p300	5.35

Table 1: In vitro inhibitory concentration (IC50) values of **PU139** against various histone acetyltransferases.

Cellular Growth Inhibition by PU139

Cell Line	Tissue of Origin	GI50 (μM)
A431	Skin Carcinoma	<60
A549	Lung Carcinoma	<60
A2780	Ovarian Cancer	<60
HepG2	Liver Hepatocellular Carcinoma	<60
SW480	Colon Adenocarcinoma	<60
U-87 MG	Glioblastoma	<60
HCT116	Colon Carcinoma	<60
SK-N-SH	Neuroblastoma	<60
MCF7	Breast Adenocarcinoma	<60

Table 2: In vitro growth inhibition (GI50) values of **PU139** against a panel of human cancer cell lines.

Signaling Pathway

PU139 functions by directly inhibiting the enzymatic activity of histone acetyltransferases. This leads to a global decrease in histone acetylation, altering chromatin structure and gene expression, which in turn inhibits cell proliferation and induces cell death.



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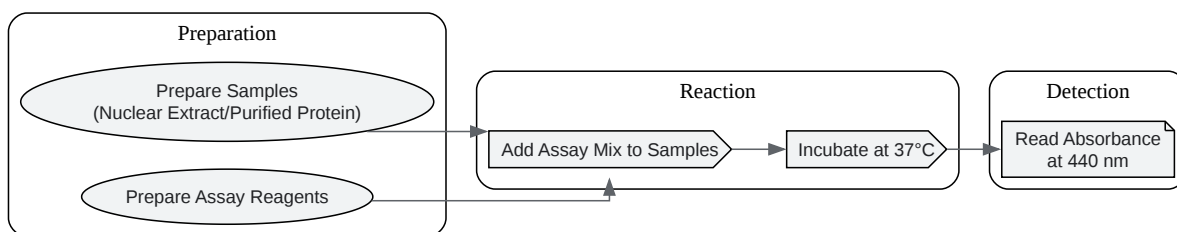
PU139 mechanism of action.

Experimental Protocols

Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

This assay measures the activity of HAT enzymes by detecting the release of Coenzyme A (CoA) during the histone acetylation reaction.

Experimental Workflow:



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HAT activity assay workflow.

Materials:

- HAT Activity Assay Kit (Colorimetric)
- **PU139** (or other inhibitors)
- Nuclear extract or purified HAT enzyme
- 96-well microplate
- Microplate reader

Protocol:

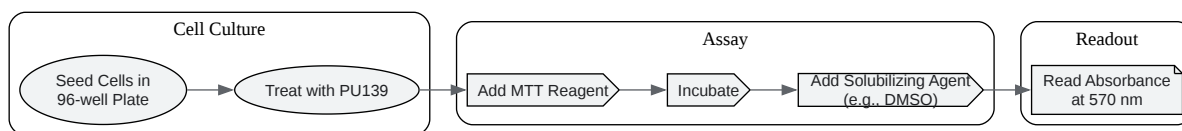
- Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

- Sample Preparation:
 - For testing **PU139**, prepare a dilution series of the compound.
 - In a 96-well plate, add your nuclear extract or purified HAT enzyme to each well.
 - Add the different concentrations of **PU139** to the respective wells. Include a vehicle control (e.g., DMSO).
- Reaction Initiation: Add the HAT Assay Mix, containing histone substrate and Acetyl-CoA, to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 1-4 hours.
- Detection: Measure the absorbance at 440 nm using a microplate reader.
- Data Analysis: Calculate the percentage of HAT activity inhibition by **PU139** compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Experimental Workflow:



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MTT cell viability assay workflow.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **PU139**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO or other solubilizing agent
- 96-well plates
- Microplate reader

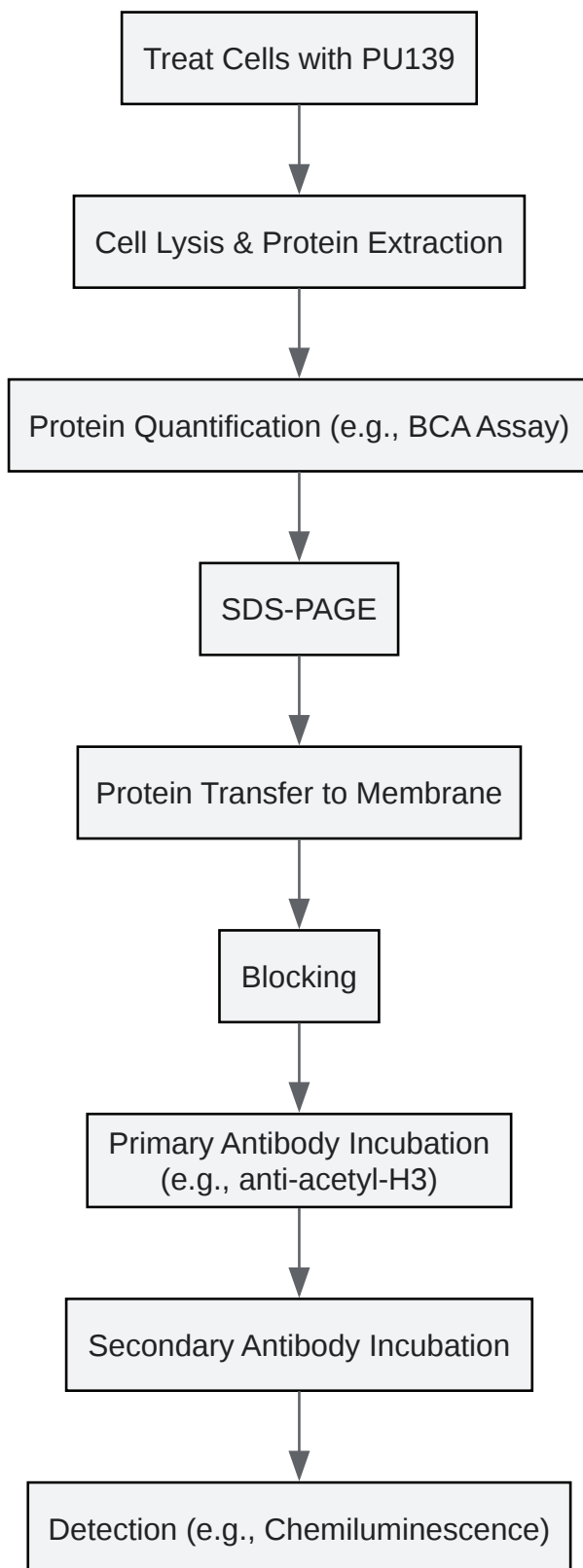
Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **PU139**. Include a vehicle control.
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Detection: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of specific acetylated histones in cells treated with **PU139**.

Experimental Workflow:

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Western blot workflow.

Materials:

- Cell culture reagents
- **PU139**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay reagents (e.g., BCA kit)
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- Cell Treatment and Lysis: Treat cells with **PU139** for the desired time. Lyse the cells and extract total protein.
- Protein Quantification: Determine the protein concentration of each sample.
- SDS-PAGE: Separate the protein lysates by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (and a total histone for loading control), followed by incubation with an

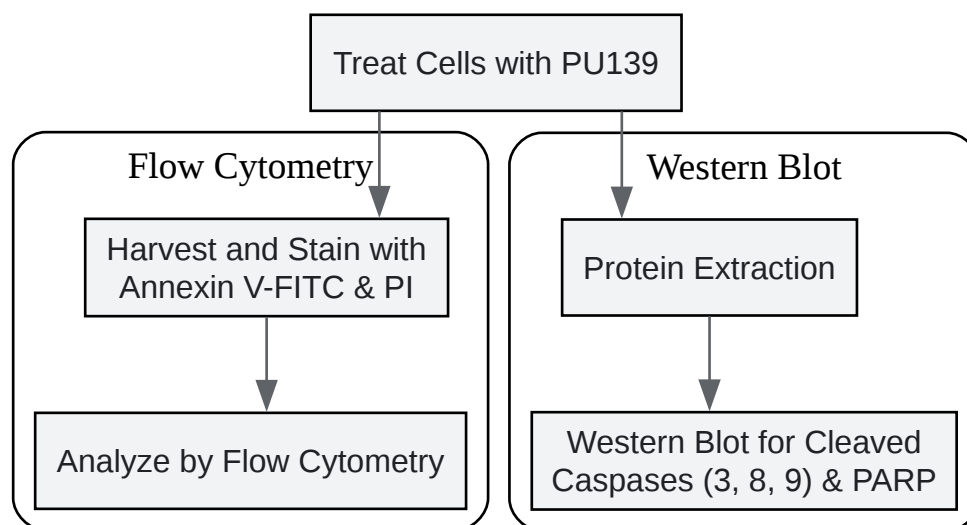
HRP-conjugated secondary antibody.

- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Caspase-Independent Cell Death Assay

PU139 has been reported to induce caspase-independent cell death.^{[1][2]} This can be investigated by combining an apoptosis/necrosis detection assay with an analysis of caspase activation.

Experimental Workflow:



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Caspase-independent cell death analysis.

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

- Cell Treatment: Treat cells with **PU139** for the desired duration.
- Cell Harvesting: Harvest the cells and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Incubation: Incubate the cells in the dark at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
 - Viable cells: Annexin V-negative, PI-negative
 - Early apoptotic cells: Annexin V-positive, PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
 - Necrotic cells: Annexin V-negative, PI-positive

b) Western Blot for Caspase Cleavage

The absence of caspase cleavage in cells undergoing cell death (as determined by Annexin V/PI staining) is indicative of a caspase-independent mechanism.

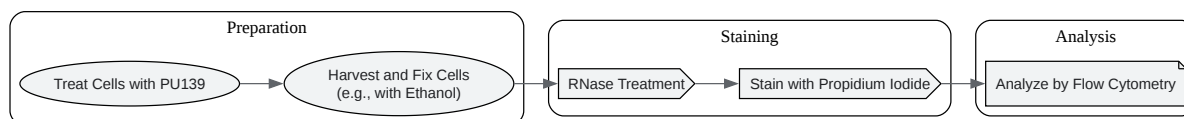
Protocol:

- Sample Preparation: Prepare protein lysates from cells treated with **PU139** as described in the western blot protocol above.
- Western Blotting: Perform western blotting using primary antibodies that specifically detect the cleaved (active) forms of caspases (e.g., cleaved caspase-3, -8, -9) and cleaved PARP.[\[7\]](#)
- Analysis: The absence of cleaved caspase and PARP bands in **PU139**-treated samples, despite evidence of cell death from the Annexin V/PI assay, would support a caspase-independent cell death mechanism.

Cell Cycle Analysis

To determine the effect of **PU139** on cell cycle progression, flow cytometry analysis of propidium iodide-stained cells can be performed.

Experimental Workflow:



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Cell cycle analysis workflow.

Materials:

- Cell culture reagents
- **PU139**
- Cold PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution containing RNase A

Protocol:

- Cell Treatment: Treat cells with **PU139** for the desired time.
- Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol.
- Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.

- Incubation: Incubate the cells in the dark.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

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